molecular formula C11H17Si B14443808 Diethylbenzylsilane

Diethylbenzylsilane

Cat. No.: B14443808
M. Wt: 177.34 g/mol
InChI Key: YMPBAPWVDCDILT-UHFFFAOYSA-N
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Description

Diethylbenzylsilane (C11H18Si) is an organosilicon compound characterized by a silicon atom bonded to a benzyl group, two ethyl groups, and a hydrogen atom. Organosilanes like this compound are pivotal in organic synthesis, polymer chemistry, and materials science due to their ability to act as coupling agents, surface modifiers, or precursors for silicones .

Key inferred properties:

  • Structure: Benzyl (C6H5CH2–) and ethyl (–CH2CH3) substituents on silicon.
  • Reactivity: The benzyl group may enhance stability via aromatic conjugation, while ethyl groups offer steric bulk, influencing reaction kinetics .

Properties

Molecular Formula

C11H17Si

Molecular Weight

177.34 g/mol

InChI

InChI=1S/C11H17Si/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

YMPBAPWVDCDILT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(diethyl)silane can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of Benzyl(diethyl)silane often involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of robust catalysts and controlled reaction conditions ensures high yields and purity of the final product .

Mechanism of Action

The mechanism of action of Benzyl(diethyl)silane in chemical reactions often involves the formation of silicon-centered radicals or cations. These intermediates can then participate in various transformations, such as hydrosilylation or reduction . The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity .

Comparison with Similar Compounds

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • This compound : Ethyl and benzyl groups are electron-donating, reducing silicon’s electrophilicity compared to chlorinated silanes like dichlorodimethylsilane .
    • Dichlorodimethylsilane : Chlorine substituents increase reactivity, making it prone to hydrolysis (e.g., releasing HCl), which is critical in silicone manufacturing .
  • Steric Effects :

    • Bulky substituents (e.g., benzyl in this compound) hinder nucleophilic attacks, enhancing thermal stability compared to smaller analogs like dimethyldivinylsilane .

Research Findings and Gaps

  • Synthesis Routes : this compound can likely be synthesized via Grignard reactions or hydrosilylation, analogous to diphenylsilane production .
  • Thermal Stability : Benzyl groups may improve thermal resistance compared to vinyl or ethyl substituents, as seen in phenylsilane derivatives .
  • Environmental Impact: Limited data exist on this compound’s ecotoxicity, but chlorinated silanes are known to require careful disposal due to HCl release .

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